2-Oxosuccinamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4NO4- |
|---|---|
Molecular Weight |
130.08 g/mol |
IUPAC Name |
4-amino-2,4-dioxobutanoate |
InChI |
InChI=1S/C4H5NO4/c5-3(7)1-2(6)4(8)9/h1H2,(H2,5,7)(H,8,9)/p-1 |
InChI Key |
ONGPAWNLFDCRJE-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)C(=O)[O-])C(=O)N |
Origin of Product |
United States |
Biochemical Pathways of 2 Oxosuccinamate
Biosynthesis of 2-Oxosuccinamate
The primary route for the synthesis of this compound involves the removal of the amino group from asparagine through transamination or oxidation reactions.
Asparagine Transamination Pathways
Transamination is a crucial biochemical process for the interconversion of amino acids and 2-oxo acids. In the context of asparagine metabolism, specific transaminases catalyze the transfer of the α-amino group from L-asparagine to a 2-oxo acid acceptor, yielding this compound and a new amino acid. wikipedia.org
Asparagine-oxo-acid transaminase (EC 2.6.1.14), also referred to as asparagine-keto acid aminotransferase, is the principal enzyme responsible for the transamination of L-asparagine. wikipedia.orgqmul.ac.ukexpasy.org This pyridoxal-phosphate-dependent enzyme catalyzes the reversible reaction between L-asparagine and a 2-oxo acid. wikipedia.orgqmul.ac.ukgenome.jp The transfer of the amino group from L-asparagine to the 2-oxo acid results in the formation of this compound and the corresponding amino acid. wikipedia.org This enzymatic reaction is a key step in the asparaginase (B612624) II pathway, which is a major metabolic route for L-asparagine in both mammals and plants. mdpi.comresearchgate.net In plants, this pathway is particularly important for photorespiratory nitrogen metabolism. mdpi.com
The enzyme asparagine-oxo-acid transaminase exhibits a degree of promiscuity with respect to the 2-oxo acid that can act as the amino group acceptor. oup.comresearchgate.net Several different 2-oxo acids have been identified as effective substrates in this reaction.
When L-asparagine serves as the amino donor, the following amino acceptors can be utilized by the transaminase:
Glyoxylate (B1226380): The transamination reaction with glyoxylate produces glycine (B1666218) and this compound. oup.com
Pyruvate (B1213749): Using pyruvate as the amino acceptor results in the formation of alanine (B10760859) and this compound. oup.com
4-Hydroxypyruvate: When 4-hydroxypyruvate accepts the amino group, serine is produced alongside this compound. oup.com
4-Hydroxy 2-Oxobutyrate: The reaction with 4-hydroxy 2-oxobutyrate yields homoserine and this compound. oup.com
The versatility of the enzyme in utilizing different amino acceptors highlights its integral role in linking asparagine metabolism with other key metabolic pathways. oup.com
| Amino Donor | Amino Acceptor | Enzyme | Products |
| L-Asparagine | Glyoxylate | Asparagine-Oxo-Acid Transaminase | This compound, Glycine |
| L-Asparagine | Pyruvate | Asparagine-Oxo-Acid Transaminase | This compound, Alanine |
| L-Asparagine | 4-Hydroxypyruvate | Asparagine-Oxo-Acid Transaminase | This compound, Serine |
| L-Asparagine | 4-Hydroxy 2-Oxobutyrate | Asparagine-Oxo-Acid Transaminase | This compound, Homoserine |
While L-amino acids are the predominant enantiomers in biological systems, D-amino acids also play significant physiological roles. D-amino acid oxidase (DAAO; EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding 2-oxo acids, along with the production of ammonia (B1221849) and hydrogen peroxide. nih.govwikipedia.org DAAO exhibits broad substrate specificity and can act on various neutral and basic D-amino acids. nih.gov Although D-aspartate is primarily degraded by D-aspartate oxidase (DDO), DAAO can act on other D-amino acids. mdpi.com The formation of this compound from D-asparagine specifically via DAAO is not a primary documented pathway, as DAAO typically acts on neutral and basic D-amino acids, and D-aspartate itself is a substrate for a different oxidase. wikipedia.orgmdpi.com
L-amino acid oxidase (LAAO; EC 1.4.3.2) is another enzyme capable of producing 2-oxo acids. uniprot.org This enzyme catalyzes the oxidative deamination of L-amino acids, using molecular oxygen as an electron acceptor to produce a 2-oxocarboxylate, hydrogen peroxide, and an ammonium (B1175870) ion. uniprot.org L-amino acid oxidase from Rhodococcus opacus has been shown to catalyze the conversion of L-asparagine into this compound, hydrogen peroxide, and ammonium. uniprot.org This provides an alternative, non-transamination pathway for the biosynthesis of this compound from L-asparagine.
Formation from D-Asparagine via D-Amino Acid Oxidase (DAAO)
Catabolism and Further Metabolic Conversions of this compound
Once formed, this compound is a transient intermediate that is readily metabolized further. The primary catabolic fate of this compound is its hydrolysis by the enzyme ω-amidase (EC 3.5.1.3). oup.com This enzyme catalyzes the removal of the amide group from this compound, yielding oxaloacetate and ammonia. mdpi.comoup.com Oxaloacetate is a key intermediate in the citric acid cycle, and its formation from asparagine catabolism allows for the entry of the carbon skeleton of asparagine into central metabolism for energy production or biosynthesis. ontosight.ai
The Asparaginase II Pathway: Hydrolysis by ω-Amidase
The Asparaginase II pathway represents a significant route for the metabolism of L-asparagine in both mammals and plants. mdpi.comresearchgate.net This pathway involves the transamination of L-asparagine to this compound, which is then hydrolyzed by the enzyme ω-amidase. mdpi.comresearchgate.net
The enzyme ω-amidase (systematic name: ω-amidodicarboxylate amidohydrolase) catalyzes the hydrolysis of the amide group of this compound. mdpi.comgenecards.org This reaction yields oxaloacetate and ammonium (NH₃). mdpi.comresearchgate.netresearchgate.netscience.govresearchgate.netresearchgate.netfrontiersin.orggenome.jp The reaction is as follows:
This compound + H₂O → Oxaloacetate + NH₃ mdpi.com
This hydrolytic step is crucial as it converts this compound into a useful intermediate for central metabolism. mdpi.com In mammals, ω-amidase is encoded by the NIT2 gene and plays a role in removing potentially toxic intermediates like this compound. genecards.orgresearchgate.net The enzyme exhibits a high affinity for this compound, with the mouse enzyme having a Km of approximately 3 μM at pH 7.2. mdpi.com
The oxaloacetate produced from the hydrolysis of this compound is a key intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. mdpi.comresearchgate.netscience.govresearchgate.net Oxaloacetate can directly enter the TCA cycle by condensing with acetyl-CoA to form citrate, a primary step in cellular respiration for energy production. frontiersin.org This linkage highlights the anaplerotic role of the Asparaginase II pathway, as it replenishes TCA cycle intermediates. researchgate.net
Formation of Oxaloacetate and Ammonium
Reduction to L-2-Hydroxysuccinamate by Lactate (B86563) Dehydrogenase (LDH)
An alternative metabolic fate for this compound involves its reduction by the enzyme Lactate Dehydrogenase (LDH). mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net This pathway leads to the formation of L-2-hydroxysuccinamate, which is subsequently metabolized.
Lactate Dehydrogenase (LDH), a ubiquitous enzyme in metabolism, is known to catalyze the interconversion of pyruvate and lactate. wikipedia.org However, it also exhibits activity towards other 2-oxoacids. Research has shown that this compound is an excellent substrate for LDH. mdpi.comresearchgate.netresearchgate.netscience.govnih.govresearchgate.nettouro.edu The reduction of the oxo group of this compound by LDH, using NADH as a cofactor, produces L-2-hydroxysuccinamate. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.nettouro.edu
This compound + NADH + H⁺ ⇌ L-2-Hydroxysuccinamate + NAD⁺
LDH exists as different isoenzymes with varying subunit compositions (M and H), which can influence their substrate specificity and catalytic activity. uah.es While LDH can reduce various 2-oxoacids, its high efficiency with this compound underscores the significance of this reaction. mdpi.comresearchgate.netscience.govnih.govtouro.edu
The product of the LDH-catalyzed reduction, L-2-hydroxysuccinamate, is a substrate for the enzyme ω-amidase. mdpi.comresearchgate.netresearchgate.netresearchgate.net Human ω-amidase has been shown to catalyze the hydrolysis of L-2-hydroxysuccinamate to L-malate and ammonium. mdpi.comresearchgate.netresearchgate.netgenecards.orgresearchgate.net This reaction provides a "repair" mechanism for what might be considered a "mistake" in metabolism, converting a potentially non-productive metabolite into a useful one. mdpi.comresearchgate.net
L-2-Hydroxysuccinamate + H₂O → L-Malate + NH₃ mdpi.com
This hydrolytic step is also found in plants, where ω-amidase converts 2-hydroxysuccinamate (B1260089) to malate (B86768) and ammonium. oup.comoup.comresearchgate.netnih.gov
L-malate, the product of L-2-hydroxysuccinamate hydrolysis, is another key intermediate of the TCA cycle. mdpi.comresearchgate.netresearchgate.net It can be oxidized to oxaloacetate by malate dehydrogenase, a reaction that also generates NADH. touro.edu This integration of L-malate into the TCA cycle further demonstrates how the metabolism of this compound contributes to cellular energy production and biosynthetic pathways. mdpi.comresearchgate.netresearchgate.net
Data Tables
Table 1: Key Enzymes and Reactions in this compound Metabolism
| Enzyme | Substrate | Product(s) | Pathway |
| ω-Amidase | This compound | Oxaloacetate, Ammonium | Asparaginase II Pathway |
| Lactate Dehydrogenase (LDH) | This compound | L-2-Hydroxysuccinamate | Reduction Pathway |
| ω-Amidase | L-2-Hydroxysuccinamate | L-Malate, Ammonium | Reduction Pathway |
Table 2: Metabolites of this compound and their Metabolic Fate
| Metabolite | Formed from | Subsequent Reaction | Integration into Central Metabolism |
| Oxaloacetate | This compound | Condensation with Acetyl-CoA | Tricarboxylic Acid (TCA) Cycle |
| L-2-Hydroxysuccinamate | This compound | Hydrolysis by ω-amidase | |
| L-Malate | L-2-Hydroxysuccinamate | Oxidation to Oxaloacetate | Tricarboxylic Acid (TCA) Cycle |
Subsequent Hydrolysis of L-2-Hydroxysuccinamate by ω-Amidase to L-Malate
Interconnections with Glutamine and 2-Oxoglutaramate (B1222696) Metabolism (Glutaminase II/GTωA Pathway Analogy)
The metabolic pathway of this compound, derived from asparagine, shows a striking parallel to the metabolism of 2-oxoglutaramate, which originates from glutamine. This analogy is centered around two similarly structured pathways, often referred to as the Asparaginase II and Glutaminase (B10826351) II pathways, respectively. researchgate.netresearchgate.net
The Glutaminase II pathway, which has more recently been termed the glutamine transaminase-ω-amidase (GTωA) pathway to avoid confusion with the glutaminase 2 (GLS2) isozyme, provides an alternative route for glutamine metabolism. mdpi.comnih.govpreprints.org In this two-step sequence, L-glutamine is first converted to its α-keto acid analogue, 2-oxoglutaramate (KGM), through a transamination reaction catalyzed by glutamine transaminases (GTK or GTL). mdpi.comresearchgate.net Subsequently, the enzyme ω-amidase hydrolyzes 2-oxoglutaramate to yield α-ketoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle, and ammonia. mdpi.comfrontiersin.orgpublish.csiro.au
This process is analogous to the Asparaginase II pathway for L-asparagine catabolism. researchgate.net In this pathway, L-asparagine undergoes transamination, catalyzed by an asparagine aminotransferase, to form this compound (also known as α-ketosuccinamate or KSM). researchgate.netoup.com Following its formation, this compound is acted upon by the same enzyme, ω-amidase, which catalyzes its hydrolysis to oxaloacetate and ammonia. oup.comuniprot.orguniprot.org Oxaloacetate can then directly enter the TCA cycle. researchgate.net
The central role of ω-amidase is a key feature of this interconnection, as it acts on the α-keto acid products of both glutamine and asparagine transamination. researchgate.netmdpi.com This shared enzymatic step highlights a conserved metabolic strategy for processing these two important amino acids.
Table 1: Comparison of the Asparaginase II and Glutaminase II (GTωA) Pathways
| Feature | Asparaginase II Pathway | Glutaminase II (GTωA) Pathway |
|---|---|---|
| Starting Amino Acid | L-Asparagine | L-Glutamine |
| Step 1: Enzyme | Asparagine Aminotransferase (e.g., AGT1) oup.com | Glutamine Transaminase (e.g., GTK, GTL) mdpi.com |
| Intermediate | This compound (KSM) oup.com | 2-Oxoglutaramate (KGM) mdpi.com |
| Step 2: Enzyme | ω-Amidase oup.comuniprot.org | ω-Amidase mdpi.comuniprot.org |
| Final Products | Oxaloacetate + NH₄⁺ researchgate.netoup.com | α-Ketoglutarate + NH₄⁺ mdpi.comnih.gov |
| Metabolic Significance | Provides anaplerotic oxaloacetate for the TCA cycle. researchgate.net | Provides anaplerotic α-ketoglutarate for the TCA cycle. nih.govpreprints.org |
Detailed Research Findings
Research has elucidated that the metabolism of these α-keto acid amides extends to side-pathway reactions, which may function as metabolic repair mechanisms. researchgate.netnih.gov For instance, this compound has been identified as an excellent substrate for lactate dehydrogenase (LDH). nih.govnih.gov This enzyme can reduce the oxo group of this compound to a hydroxyl group, forming L-2-hydroxysuccinamate (L-2-HSM). nih.govnih.gov Subsequently, human ω-amidase can hydrolyze L-2-HSM to L-malate, which is another TCA cycle intermediate. nih.govtouro.edu
A parallel side reaction occurs with the glutamine-derived intermediate. Lactate dehydrogenase also catalyzes the reduction of 2-oxoglutaramate (KGM) to L-2-hydroxyglutaramate (L-2-HGM). nih.govnih.gov This product, L-2-HGM, is also a substrate for ω-amidase, which converts it to L-2-hydroxyglutarate (L-2-HG). nih.govnih.gov The enzyme L-2-hydroxyglutarate dehydrogenase can then oxidize L-2-HG back to α-ketoglutarate. nih.gov These pathways for salvaging hydroxylated derivatives underscore the versatile role of ω-amidase in cellular metabolism beyond its primary function in the GTωA and Asparaginase II pathways. nih.gov
Table 2: Side-Pathways and Metabolic Repair of this compound and 2-Oxoglutaramate
| Pathway | Starting Metabolite | Enzyme 1 | Intermediate Product | Enzyme 2 | Final Product |
|---|---|---|---|---|---|
| Asparagine-Derived | This compound | Lactate Dehydrogenase (LDH) nih.govnih.gov | L-2-Hydroxysuccinamate (L-2-HSM) nih.gov | ω-Amidase nih.govtouro.edu | L-Malate nih.gov |
| Glutamine-Derived | 2-Oxoglutaramate | Lactate Dehydrogenase (LDH) nih.govnih.gov | L-2-Hydroxyglutaramate (L-2-HGM) nih.gov | ω-Amidase nih.gov | L-2-Hydroxyglutarate (L-2-HG) nih.gov |
Enzymology and Mechanistic Studies of 2 Oxosuccinamate Interacting Enzymes
Asparagine-Oxo-Acid Transaminase (EC 2.6.1.14)
Asparagine-oxo-acid transaminase, also known as asparagine-keto acid aminotransferase, is a transferase enzyme that plays a role in the metabolism of alanine (B10760859) and aspartate, as well as in tetracycline (B611298) biosynthesis. wikipedia.org It catalyzes the chemical reaction where an amino group is transferred from L-asparagine to a 2-oxo acid, resulting in the formation of 2-oxosuccinamate and an amino acid. wikipedia.org
Cofactor Requirements: Pyridoxal (B1214274) Phosphate (B84403)
Asparagine-oxo-acid transaminase is a pyridoxal-phosphate-dependent protein. wikipedia.orgenzyme-database.org This means that it requires pyridoxal phosphate (PLP), the active form of vitamin B6, as a cofactor to carry out its catalytic function. wikipedia.orgwikipedia.orgdroracle.ai PLP is essential for a vast number of enzymatic reactions in the body, particularly those involved in amino acid metabolism. droracle.ai In the context of this transaminase, PLP is crucial for the transfer of the amino group from the substrate. wikipedia.orgnih.gov
Substrate Specificity and Kinetic Parameters
Asparagine-oxo-acid transaminase exhibits broad specificity for both amino acid and α-keto acid substrates. nih.gov In rat liver, the enzyme is active with amino acids that are substituted at the beta position, such as asparagine, S-methylcysteine, phenylalanine, cysteine, serine, and aspartate. nih.gov It also shows activity with alanine, methionine, homoserine, α-aminobutyrate, glutamine, and leucine. nih.gov
The enzyme demonstrates a high affinity for glyoxylate (B1226380), but this affinity decreases with larger α-keto acids like pyruvate (B1213749) and α-ketobutyrate. nih.gov α-Keto acids with substitutions at the beta or gamma position, including this compound, phenylpyruvate, p-hydroxyphenylpyruvate, α-keto-γ-methiolbutyrate, and α-keto-γ-hydroxybutyrate, are also substrates. nih.gov However, the enzyme is inactive with amino acids or α-keto acids that have a branch point at the beta carbon. nih.gov Kinetic analyses of the asparagine-glyoxylate transamination reaction are consistent with a ping-pong mechanism. nih.gov
In Streptococcus mutans, the enzyme catalyzes the transamination between L-asparagine and 2-oxoglutarate to produce L-glutamate and this compound, but it is not active with pyruvate as the amine acceptor. uniprot.org
Interactive Data Table: Kinetic Parameters of Asparagine-Oxo-Acid Transaminase
| Species | Substrate | Km (mM) | Vmax (units/mg) | Reference |
| Rat Liver | Asparagine | ~5 (for asparaginase) | - | nih.gov |
| Streptococcus mutans | L-asparagine | - | - | uniprot.org |
| Streptococcus mutans | 2-oxoglutarate | - | - | uniprot.org |
Isoenzyme Diversity and Subcellular Localization (e.g., in Plants)
In plants like Arabidopsis, asparagine metabolism involves isoenzymes for each step, although asparagine aminotransferase is encoded by a single gene. oup.comoup.com The transamination of asparagine is a key part of nitrogen recycling, storage, and transport. oup.comoup.com In soybean leaves, asparagine transaminase activity has been detected with glyoxylate or pyruvate as amino acceptors. nih.gov
In Arabidopsis thaliana, the enzyme serine:glyoxylate aminotransferase (AGT1) has been identified as an asparagine aminotransferase. researchgate.netfrontiersin.org This enzyme is located in the peroxisomes, where it is thought to play a significant role in photorespiration. researchgate.net The this compound produced by this reaction can then be further metabolized. researchgate.net The existence of asparagine transamination in the peroxisomes of both plants and rodents suggests an ancient and conserved metabolic pathway. researchgate.net
ω-Amidase (EC 3.5.1.3 / Nit2)
ω-Amidase, also known as omega-amidodicarboxylate amidohydrolase or Nit2, is a hydrolase enzyme that acts on carbon-nitrogen bonds in linear amides. wikipedia.org It catalyzes the hydrolysis of a monoamide of a dicarboxylic acid and water to produce a dicarboxylate and ammonia (B1221849). wikipedia.org This enzyme is found in mammals, plants, and bacteria and participates in glutamate (B1630785), alanine, and aspartate metabolism. wikipedia.org
Catalytic Mechanism of Amide Hydrolysis
The catalytic mechanism of ω-amidase involves a catalytic triad (B1167595) composed of a cysteine, a glutamate, and a lysine (B10760008) residue, which is a conserved feature among nitrilase superfamily enzymes. wikipedia.orgnih.gov A quantum mechanical/molecular mechanical (QM/MM) study of human Nit2 (hNit2) has proposed a four-step catalytic process for the hydrolysis of α-ketosuccinamate (KSM) to oxaloacetate and ammonia. researchgate.netresearchgate.net
The proposed mechanism is as follows:
The amide group of the substrate is activated through coordination with the lysine of the catalytic triad and a supporting glutamate residue. This is followed by a nucleophilic attack from the cysteine residue. researchgate.net
This attack leads to the formation of a stabilized tetrahedral intermediate. researchgate.net
The intermediate then collapses, forming a thioester intermediate and releasing ammonia. wikipedia.orgresearchgate.net
Finally, the thioester intermediate is hydrolyzed by a water molecule, releasing the carboxylic acid product (oxaloacetate) and regenerating the enzyme for the next catalytic cycle. nih.govup.pt
The formation of the first tetrahedral intermediate is considered the rate-limiting step of this catalytic process. nih.govresearchgate.net
Substrate Affinity and Kinetic Properties (e.g., K_m for this compound)
ω-Amidase exhibits a notably high affinity for this compound. researchgate.net The K_m value of the mouse enzyme for this compound is approximately 3 µM at a pH of 7.2. researchgate.net This high affinity is significant as this compound is a reactive metabolite, and its accumulation can be prevented by the efficient action of ω-amidase. researchgate.net
In addition to this compound, ω-amidase also acts on other substrates. For instance, it hydrolyzes α-ketoglutaramate (KGM), the α-keto acid analog of glutamine, to α-ketoglutarate. nih.gov The enzyme has a high affinity for the open-chain form of KGM. nih.gov Human and mouse ω-amidases have reported K_m values for the open-chain form of KGM of approximately 2.7 µM and 0.6 µM, respectively (at pH 8.5). nih.gov The enzyme also hydrolyzes L-2-hydroxysuccinamate (L-2-HSM) to L-malate. touro.edumdpi.com
Interactive Data Table: Kinetic Properties of ω-Amidase
| Species/Enzyme | Substrate | Km (µM) | pH | Reference |
| Mouse ω-Amidase | This compound | ~3 | 7.2 | researchgate.net |
| Human ω-Amidase | α-Ketoglutaramate (open-chain) | ~2.7 | 8.5 | nih.gov |
| Mouse ω-Amidase | α-Ketoglutaramate (open-chain) | ~0.6 | 8.5 | researchgate.netnih.gov |
| Arabidopsis ω-Amidase | This compound | - | - | researchgate.net |
| Human ω-Amidase | L-2-Hydroxysuccinamate | - | - | touro.edumdpi.com |
Role as a Metabolic "Repair Enzyme" for Hydroxyacid Amides
Some enzymes that interact with this compound also function as metabolic "repair enzymes" by acting on hydroxyacid amides. For instance, ω-amidase can hydrolyze L-2-hydroxysuccinamate (L-2-HSM) to L-malate. mdpi.comnih.govtouro.edu This action is considered a repair mechanism because it salvages L-2-HSM, a product of the reduction of this compound by lactate (B86563) dehydrogenase (LDH), and converts it into a useful metabolite for the tricarboxylic acid (TCA) cycle. mdpi.comtouro.edu
Similarly, ω-amidase acts on L-2-hydroxyglutaramate (L-2-HGM), converting it to L-2-hydroxyglutarate (L-2-HG). mdpi.comresearchgate.net L-2-HG can then be oxidized back to 2-oxoglutarate by L-2-hydroxyglutarate dehydrogenase. mdpi.comnih.gov This pathway prevents the accumulation of potentially problematic hydroxyacid amides and reintegrates their carbon skeletons into central metabolism. mdpi.comresearchgate.net The role of ω-amidase in converting these hydroxyacid amides suggests it functions to correct "mistakes" made by other enzymes like LDH, which can promiscuously reduce the 2-oxo acids of asparagine and glutamine. mdpi.comnih.gov
Gene Encoding and Protein Characteristics
The human enzyme ω-amidase, which acts on this compound, is encoded by the NIT2 gene (Nitrilase Family Member 2). genecards.org This gene belongs to the nitrilase superfamily, a group of thiol enzymes involved in nitrile and amide hydrolysis. genecards.orgnih.gov The protein encoded by NIT2 has omega-amidase activity, converting this compound to oxaloacetate and 2-oxoglutaramate (B1222696) to 2-oxoglutarate, thereby detoxifying potentially harmful metabolic intermediates. genecards.org
In plants like Arabidopsis, the ω-amidase corresponding to mammalian NIT2 has been identified and characterized. The gene is annotated as a nitrilase/cyanide hydratase and apolipoprotein N-acyltransferase family protein. researchgate.net The mammalian ω-amidase is a homodimer, and the active site of each monomer contains a catalytic triad of cysteine, glutamate, and lysine. researchgate.netnih.gov Members of the nitrilase superfamily, including ω-amidase, are characterized as α-β-β-α sandwich proteins. nih.gov
Table 1: Gene and Protein Characteristics of Human ω-Amidase
| Characteristic | Description |
| Gene Name | NIT2 (Nitrilase Family Member 2) |
| Enzyme Name | ω-amidase |
| Enzyme Commission (EC) Number | 3.5.1.3 |
| Protein Family | Nitrilase superfamily |
| Catalytic Residues | Cysteine, Glutamate, Lysine |
| Substrates | This compound, 2-Oxoglutaramate, L-2-Hydroxysuccinamate, L-2-Hydroxyglutaramate |
| Products | Oxaloacetate, 2-Oxoglutarate, L-Malate, L-2-Hydroxyglutarate |
| Cellular Location | Cytosol |
Lactate Dehydrogenase (LDH)
Non-Canonical Substrate Utilization of this compound
Lactate dehydrogenase (LDH), an enzyme central to anaerobic glycolysis, can utilize this compound as a non-canonical substrate. mdpi.comtouro.edu this compound is the α-keto acid analog of asparagine. mdpi.comtouro.edu LDH catalyzes the reduction of the 2-oxo group of this compound to produce L-2-hydroxysuccinamate (L-2-HSM). mdpi.comresearchgate.net This reaction is considered a "mistake" or a side reaction of LDH, which typically catalyzes the interconversion of pyruvate and lactate. mdpi.comnih.gov The utilization of this compound by LDH highlights the enzyme's substrate promiscuity. mdpi.comtouro.edu
Kinetic and Mechanistic Aspects of this compound Reduction
Studies have shown that this compound is an excellent substrate for LDH. mdpi.comtouro.edu The reduction of this compound by LDH is a reversible reaction, similar to its canonical reaction with pyruvate, and involves the use of NADH as a cofactor. nih.gov The kinetic efficiency of this reaction, while notable, has not been as extensively quantified as the reaction with pyruvate. touro.edu However, the fact that a specific metabolic repair pathway involving ω-amidase exists to handle the product, L-2-hydroxysuccinamate, suggests that the reduction of this compound by LDH is a physiologically relevant event. mdpi.com
D-Amino Acid Oxidase and L-Amino Acid Oxidase
Oxidative Deamination Mechanisms
Both D-amino acid oxidase (DAAO) and L-amino acid oxidase (LAAO) are flavoenzymes that catalyze the oxidative deamination of amino acids to their corresponding α-keto acids. wikipedia.orgcatalysis.blog This process involves the removal of the amino group and the formation of an α-keto acid, ammonia, and hydrogen peroxide. wikipedia.orgwikipedia.org
Specifically, L-amino acid oxidase can catalyze the oxidative deamination of L-asparagine to produce this compound. uniprot.org The general mechanism for LAAO involves the stereospecific oxidation of an L-amino acid to an imino acid intermediate, which is then hydrolyzed to the final 2-oxo acid. wikipedia.org The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is reduced to FADH₂ during the oxidation of the amino acid and subsequently regenerated by reducing molecular oxygen to hydrogen peroxide. wikipedia.org
Similarly, D-amino acid oxidase catalyzes the oxidative deamination of D-amino acids. catalysis.bloguniprot.org It can act on D-asparagine to form this compound. uniprot.org DAAO also employs an FAD cofactor and follows a similar oxidative deamination mechanism to LAAO, but with strict specificity for D-isomers of amino acids. nih.govfrontiersin.org
Specificity Towards Asparagine Enantiomers Producing this compound
The enzymatic production of this compound is primarily achieved through the action of asparagine-oxo-acid transaminase (EC 2.6.1.14), also known as asparagine aminotransferase. wikipedia.org This enzyme facilitates the transfer of an amino group from an amino acid to a keto acid. The specificity of these enzymes for asparagine enantiomers is a critical determinant of the metabolic pathways involving this amino acid.
Research indicates that the transamination reaction responsible for producing this compound is highly specific for the L-enantiomer of asparagine. wikipedia.org The enzyme L-asparagine:2-oxo-acid aminotransferase catalyzes the reversible reaction between L-asparagine and a 2-oxo acid to yield this compound and a new amino acid. wikipedia.org This stereospecificity is fundamental to the "asparaginase II pathway," where the transamination of L-asparagine is the initial step, followed by the hydrolysis of this compound to oxaloacetate and ammonia by ω-amidase. mdpi.comresearchgate.net Studies on asparagine transaminase purified from rat liver have shown its activity with a range of amino acids, with L-asparagine being a key substrate. nih.gov
While the direct production of this compound is linked to the transamination of L-asparagine, the broader enzymatic specificity towards asparagine enantiomers can be observed in the action of L-asparaginases (EC 3.5.1.1). These enzymes primarily catalyze the hydrolysis of L-asparagine to L-aspartic acid and ammonia. mdpi.comnih.gov Although this reaction does not produce this compound, the varying degrees of activity these enzymes exhibit towards D-asparagine provide insight into enzymatic stereoselectivity.
Most L-asparaginases show high specificity for L-asparagine. nih.gov However, a number of these enzymes, particularly from microbial sources, have been found to possess co-activity with D-asparagine. mdpi.comresearchgate.net The extent of this D-asparaginase activity varies significantly depending on the enzyme's origin. For instance, mesophilic L-asparaginases typically exhibit D-asparagine activity that is only 1-6% of their activity towards L-asparagine. researchgate.net In contrast, some enzymes from extremophiles show considerably higher relative activity. A hyperthermophilic L-asparaginase from Thermococcus sibiricus was found to have a relative activity towards D-asparagine that was 62% of its L-asparaginase activity. mdpi.com Similarly, the thermostable L-asparaginase TK1656 from Thermococcus kodakaraensis displayed D-asparaginase activity that was 50% of its activity with L-asparagine. nih.gov
The following table summarizes the reported specificity of various asparaginases towards L- and D-asparagine.
| Enzyme Source | Substrate | Relative Activity (%) | Primary Product(s) |
| Thermococcus sibiricus (hyperthermophilic L-asparaginase) | L-Asparagine | 100 | L-Aspartic acid, Ammonia |
| D-Asparagine | 62 | D-Aspartic acid, Ammonia mdpi.com | |
| Thermococcus kodakaraensis (L-asparaginase TK1656) | L-Asparagine | 100 | L-Aspartic acid, Ammonia |
| D-Asparagine | 50 | D-Aspartic acid, Ammonia nih.gov | |
| Geobacillus stearothermophilus (GmASNase) | L-Asparagine | 100 | L-Aspartic acid, Ammonia |
| D-Asparagine | 22 | D-Aspartic acid, Ammonia researchgate.net | |
| Bacillus coagulans (L-asparaginase) | L-Asparagine | 100 | L-Aspartic acid, Ammonia |
| D-Asparagine | Active (unquantified) | D-Aspartic acid, Ammonia chemicalbook.com |
This differential activity underscores that while the pathway to this compound via transamination is specific to L-asparagine, other asparagine-metabolizing enzymes in nature possess the capacity to act on both enantiomers, albeit with varying efficiencies.
Biological Roles and Physiological Significance of 2 Oxosuccinamate Metabolism
Role in Nitrogen Assimilation and Mobilization
The journey of nitrogen within an organism is a tightly regulated process, crucial for the synthesis of essential biomolecules. 2-Oxosuccinamate metabolism is intrinsically linked to this process, particularly through its connection with asparagine.
Asparagine as a Nitrogen Carrier and Storage Compound
Asparagine stands out as a primary nitrogen carrier and storage molecule in many organisms, especially plants. mdpi.com Its high nitrogen-to-carbon ratio (2N:4C) makes it an efficient vehicle for transporting nitrogen throughout the plant, from source tissues to sink tissues like developing seeds and fruits. mdpi.comoup.com The synthesis and breakdown of asparagine are central to nitrogen recycling, storage, and transport in various plant organs, including developing and germinating seeds, as well as in vegetative and senescing tissues. oup.comresearchgate.net The metabolism of asparagine, leading to the formation of this compound, is a key step in releasing this stored nitrogen for use in the biosynthesis of other amino acids and nitrogenous compounds. oup.comontosight.ai
Involvement in Carbon-Nitrogen Interplay
The metabolism of this compound is a critical juncture where carbon and nitrogen metabolic pathways converge. The breakdown of this compound not only releases nitrogen in the form of ammonium (B1175870) but also provides carbon skeletons that can be funneled into central energy-producing pathways.
Link to Tricarboxylic Acid (TCA) Cycle Intermediates
The catabolism of this compound directly feeds into the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. The hydrolysis of this compound by ω-amidase yields oxaloacetate, a key intermediate of the TCA cycle. oup.commdpi.commodelseed.org Oxaloacetate is the molecule that combines with acetyl-CoA to initiate the cycle. savemyexams.comwou.edu
Alternatively, this compound can be reduced to 2-hydroxysuccinamate (B1260089), which is then deaminated by ω-amidase to yield malate (B86768), another TCA cycle intermediate. oup.comoup.comnih.gov The entry of these carbon skeletons into the TCA cycle is crucial for the production of ATP and reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation. wikipedia.org This link highlights how the breakdown of an amino acid can directly contribute to cellular energy production.
Anaplerotic Contributions via this compound Catabolism
Anaplerotic reactions are those that replenish intermediates of a metabolic cycle. The catabolism of this compound serves an anaplerotic function for the TCA cycle. britannica.comvedantu.com By generating oxaloacetate and malate, this pathway helps to maintain the pool of TCA cycle intermediates, which can be depleted for biosynthetic purposes, such as the synthesis of other amino acids. britannica.com This replenishment is vital for ensuring the continued operation of the TCA cycle for both energy production and as a source of metabolic precursors. britannica.comvedantu.com The ability of this compound catabolism to provide these intermediates underscores its importance in maintaining metabolic balance, particularly under conditions where TCA cycle intermediates are in high demand.
Specific Roles in Organisms
The significance of this compound metabolism can vary between different organisms and is often adapted to their specific physiological needs.
In plants, the pathway is intricately linked to photorespiration, a process that salvages carbon lost during oxygenation by RuBisCO. The transamination of asparagine to form this compound can be part of the photorespiratory nitrogen cycle. nih.govresearchgate.net
Plant Metabolism: Photorespiration and Asparagine Cycling (e.g., Arabidopsis)
In the intricate metabolic network of plants, the compound this compound emerges as a key intermediate in nitrogen metabolism, particularly in the processes of photorespiration and asparagine cycling. Asparagine is a crucial molecule for nitrogen transport and storage in plants due to its high nitrogen-to-carbon ratio and stability. nih.gov The catabolism of asparagine can proceed through two primary routes. One involves the direct hydrolysis by asparaginase (B612624) to yield aspartate and ammonia (B1221849). nih.gov The other, more pertinent to this discussion, involves the transamination of asparagine.
This transamination is catalyzed by asparagine aminotransferase (AsnAT), an enzyme that is also known as serine:glyoxylate (B1226380) aminotransferase (SGAT). nih.govnih.gov This reaction typically uses glyoxylate as the amino group acceptor, producing glycine (B1666218) and this compound. nih.gov The resulting this compound can then be further metabolized. One fate of this compound is its hydrolysis by the enzyme ω-amidase to produce oxaloacetate and ammonium. oup.comoup.commdpi.com Alternatively, this compound can be reduced to 2-hydroxysuccinamate, which is then acted upon by ω-amidase to yield malate and ammonia. nih.govoup.comoup.com
The link between asparagine transamination and photorespiration has been a subject of study for decades. nih.gov Photorespiration is a metabolic pathway that salvages the product of the oxygenase reaction of RuBisCO, 2-phosphoglycolate, and in doing so, involves a significant flux of nitrogen. It has been proposed that the transamination of asparagine could serve as a mechanism to introduce additional nitrogen into the photorespiratory cycle. nih.govresearchgate.net This is supported by kinetic data showing that a notable portion of asparagine's amino nitrogen can be metabolized into glycine, a central amino acid in the photorespiratory pathway. oup.com
However, the precise role of asparagine as a primary amino donor in photorespiration under normal conditions is still debated. Some research suggests that asparagine may not significantly contribute to the photorespiratory nitrogen cycle in its primary function, but rather plays a more specific role in nitrogen reallocation and phloem loading. nih.govoup.com
AGT1 and ω-Amidase Functions in Photorespiratory Nitrogen Metabolism
In Arabidopsis thaliana, the enzyme primarily responsible for asparagine transamination is Alanine (B10760859):Glyoxylate Aminotransferase 1 (AGT1). oup.com This peroxisomal enzyme exhibits broad substrate specificity but shows significant activity with asparagine and glyoxylate. oup.comuniprot.org During photorespiration, AGT1 can utilize asparagine as an amino donor to convert glyoxylate to glycine. oup.com This reaction produces this compound as a byproduct. oup.comoup.com
The subsequent metabolism of this compound is critically dependent on the enzyme ω-amidase. researchgate.net This enzyme catalyzes the hydrolysis of the amide bond in this compound, yielding oxaloacetate and ammonia. oup.comoup.comnih.gov The ammonia released can then be reassimilated through the GS/GOGAT cycle, thus conserving nitrogen within the plant. oup.comoup.com Research on Arabidopsis has identified a candidate gene for ω-amidase and shown that the recombinant enzyme is efficient in hydrolyzing this compound. researchgate.net Furthermore, mutants lacking a functional ω-amidase accumulate both this compound and its reduced form, 2-hydroxysuccinamate, especially when supplied with asparagine, highlighting the enzyme's crucial role in this pathway. researchgate.net
| Enzyme | Gene (in Arabidopsis) | Substrate(s) | Product(s) | Cellular Location |
| Alanine:Glyoxylate Aminotransferase 1 (AGT1) | At2g13360 | L-asparagine, Glyoxylate | This compound, Glycine | Peroxisome |
| ω-Amidase | At5g12040 | This compound, 2-Hydroxysuccinamate | Oxaloacetate, Malate, Ammonia | Cytosol/Plastid (predicted) |
Microbial Metabolism: D-Amino Acid Utilization in Extremophiles (e.g.,Halomonas sp.)
In the microbial world, the metabolism of this compound is linked to the utilization of D-amino acids. While L-amino acids are the canonical building blocks of proteins, D-amino acids are also found in nature and can be utilized by various microorganisms as carbon and nitrogen sources. frontiersin.orgnih.gov Extremophiles, such as Halomonas sp. isolated from the Mariana Trench, have demonstrated the ability to grow on D-amino acids. frontiersin.org
The catabolism of D-amino acids in these organisms often involves a D-amino acid dehydrogenase, which converts the D-amino acid to its corresponding α-keto acid. frontiersin.org In the context of asparagine metabolism, if a D-asparagine were to be deaminated, it would form this compound. Subsequently, ω-amidase can hydrolyze this compound to oxaloacetate, which can then enter central metabolic pathways like the citric acid cycle. frontiersin.org This suggests a role for this compound and ω-amidase in the metabolic pathways that allow extremophiles to thrive on unconventional nutrient sources like D-amino acids in their challenging environments. frontiersin.org
| Organism Example | Environment | Metabolic Capability | Key Enzymes |
| Halomonas sp. LMO_D1 | Mariana Trench | Utilization of D-amino acids as carbon and nitrogen sources | D-amino acid dehydrogenase, ω-amidase |
Mammalian Tissue Nitrogen Metabolism: "Non-Productive Pathways" and Salvage Mechanisms
In mammalian tissues, this compound is considered a product of what are sometimes termed "non-productive" or "mistake" metabolic pathways. nih.govmdpi.comnih.gov Many enzymes, while having high specificity for their primary substrates, can sometimes catalyze reactions with alternative, structurally similar molecules, albeit at a much slower rate. nih.gov For instance, various aminotransferases can mistakenly transaminate L-asparagine, producing this compound. nih.govresearchgate.net
The accumulation of such "mistake" metabolites can be toxic to the cell. uniprot.org Therefore, organisms have evolved "repair" or "salvage" enzymes to deal with these byproducts. nih.gov The primary enzyme responsible for salvaging this compound in mammals is ω-amidase (encoded by the NIT2 gene). uniprot.orggenecards.orguniprot.org This enzyme efficiently hydrolyzes this compound to oxaloacetate and ammonia. uniprot.orguniprot.orgolink.com Oxaloacetate is a valuable intermediate in the citric acid cycle, so this salvage pathway not only detoxifies a potentially harmful compound but also returns its carbon skeleton to central metabolism. uniprot.orggenecards.org
Another layer of this salvage mechanism involves lactate (B86563) dehydrogenase (LDH). Research has shown that this compound is an excellent substrate for LDH, which reduces it to L-2-hydroxysuccinamate. nih.govmdpi.comnih.gov This product, in turn, is a substrate for ω-amidase, which converts it to L-malate. nih.govmdpi.comnih.gov Malate is also an intermediate of the citric acid cycle. Thus, the combined action of aminotransferases, LDH, and ω-amidase forms a comprehensive network to manage the inadvertent production of this compound, highlighting the robustness of metabolic regulation in mammalian cells. nih.govnih.govresearchgate.net This entire pathway, from asparagine transamination to the formation of oxaloacetate, is sometimes referred to as the asparaginase II pathway. nih.govresearchgate.net
| Enzyme | Gene (Human) | Reaction | Significance |
| Various Aminotransferases | - | L-Asparagine + α-Keto acid → this compound + L-Amino acid | "Mistake" reaction leading to this compound formation. |
| Lactate Dehydrogenase (LDH) | LDHA, LDHB, etc. | This compound + NADH + H⁺ → L-2-Hydroxysuccinamate + NAD⁺ | A side reaction that converts this compound to another salvageable metabolite. nih.govmdpi.comnih.gov |
| ω-Amidase | NIT2 | This compound + H₂O → Oxaloacetate + NH₃ | Primary salvage enzyme, detoxifies this compound and recovers its carbon skeleton. uniprot.orguniprot.orgolink.com |
| ω-Amidase | NIT2 | L-2-Hydroxysuccinamate + H₂O → L-Malate + NH₃ | Salvages the product of the LDH side reaction. nih.govmdpi.comnih.gov |
Advanced Research Methodologies Applied to 2 Oxosuccinamate Studies
Enzymatic Assays and Kinetic Characterization
The functional analysis of enzymes that produce or consume 2-Oxosuccinamate relies on precise enzymatic assays and kinetic studies. These methods are fundamental to understanding the efficiency and specificity of these biochemical reactions.
This compound is the primary product of the transamination of L-asparagine, a reaction catalyzed by asparagine aminotransferase (AsnAT), which is often an activity of the enzyme serine:glyoxylate (B1226380) aminotransferase (SGAT). oup.comnih.gov Subsequently, this compound can be metabolized by at least two key enzymes: ω-amidase and lactate (B86563) dehydrogenase (LDH). mdpi.comresearchgate.net
Enzymatic assays for these proteins often employ coupled spectrophotometric methods. For instance, the activity of ω-amidase on this compound yields oxaloacetate and ammonia (B1221849). researchgate.netoup.com The production of oxaloacetate can be coupled to the malate (B86768) dehydrogenase reaction, where the oxidation of NADH to NAD⁺ is monitored by a decrease in absorbance at 340 nm. Similarly, the activity of lactate dehydrogenase (LDH) on this compound, which reduces it to L-2-hydroxysuccinamate, can be measured by monitoring the consumption of NADH. mdpi.comtouro.edu Early research by A. Meister demonstrated that this compound is an excellent substrate for LDH. mdpi.commdpi.com
Kinetic characterization determines key parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which indicate the substrate affinity and maximum catalytic rate of an enzyme, respectively. While detailed kinetic data for this compound with all its associated enzymes are not always fully reported, the principles of these assays are well-established. For example, assays for ω-amidase have been well-defined using the analogous substrate α-ketoglutaramate (KGM), where the product α-ketoglutarate is measured. touro.eduresearchgate.net These established methods provide a robust framework for the kinetic analysis of this compound metabolism.
| Enzyme | Reaction Involving this compound | Common Assay Principle | Significance |
|---|---|---|---|
| Asparagine Aminotransferase (e.g., SGAT) | L-Asparagine + α-Keto Acid → this compound + Amino Acid | Measurement of product formation (e.g., glycine (B1666218) from glyoxylate) via HPLC or coupled assays. | Represents the primary production pathway for this compound. nih.gov |
| ω-Amidase | This compound + H₂O → Oxaloacetate + NH₃ | Coupled spectrophotometric assay measuring NADH oxidation by malate dehydrogenase. researchgate.net | A key step in nitrogen recycling from asparagine, linking it to the TCA cycle. oup.com |
| Lactate Dehydrogenase (LDH) | This compound + NADH + H⁺ → L-2-Hydroxysuccinamate + NAD⁺ | Direct spectrophotometric assay monitoring NADH consumption at 340 nm. mdpi.com | Represents an alternative metabolic fate and a potential "repair" or side reaction. touro.edumdpi.com |
Isotopic Labeling Techniques for Pathway Elucidation (e.g., ¹⁵N-labeling)
Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, providing definitive evidence for biochemical transformations. symeres.com For this compound, ¹⁵N-labeling studies have been crucial in elucidating the role of its precursor, asparagine, in photorespiratory nitrogen metabolism. researchgate.net
In these experiments, plants are supplied with asparagine labeled with ¹⁵N at the amino or amide position. researchgate.netnih.gov The distribution of the ¹⁵N label is then tracked across a range of metabolites over time using mass spectrometry or NMR spectroscopy. symeres.comnih.gov
Key findings from such studies in pea leaves include:
When [¹⁵N-amino]asparagine was supplied, the ¹⁵N label was significantly transferred to glycine and serine, two key intermediates of the photorespiratory cycle. researchgate.net
This transfer of ¹⁵N to glycine and serine was substantially decreased under low oxygen conditions or in the presence of photorespiratory inhibitors, confirming the link between asparagine catabolism and photorespiration. researchgate.net
When [¹⁵N-amide]asparagine was used, the label predominantly accumulated in the amide group of glutamine, indicating that the amide nitrogen is released as ammonia and reassimilated via the GS/GOGAT cycle. nih.gov
These results demonstrate that the amino group of asparagine can enter the photorespiratory pathway following its transamination to this compound, showing that the photorespiratory nitrogen cycle is not an entirely closed loop. researchgate.net
Genetic Perturbation Studies (Mutants, Gene Overexpression)
Altering gene expression through mutation or overexpression provides insight into the in vivo function of specific enzymes and pathways. nih.govnih.gov Studies involving genetic perturbation of asparagine aminotransferase have been instrumental in understanding the physiological impact of this compound production in plants like Arabidopsis thaliana.
Serine:glyoxylate aminotransferase (SGAT) is a promiscuous enzyme that not only functions in the core photorespiratory pathway but can also use asparagine as an amino donor, producing this compound. nih.gov To investigate the consequences of this activity, researchers have created and analyzed Arabidopsis lines that overexpress SGAT.
Metabolic analysis of these SGAT-overexpressing plants revealed significant changes compared to wild-type plants:
A notable decrease in the levels of daytime serine.
An induction of the phosphoserine pathway for serine biosynthesis, likely to compensate for the serine consumed by the elevated SGAT activity.
These findings indicate that increasing the metabolic flux through the reaction that produces this compound (by overexpressing SGAT) has significant downstream consequences, impacting central carbon and nitrogen metabolism. nih.gov Analyzing such genetically modified organisms helps to connect the in vitro enzymatic activity to its broader physiological role and importance within the entire organism.
Structural Biology Approaches and Computational Modeling (e.g., Enzyme-Substrate Interactions)
The binding of a substrate like this compound occurs at the enzyme's active site, a specific pocket whose chemical environment is determined by the arrangement of amino acid residues. libretexts.org This environment is precisely shaped to be complementary to the substrate in terms of size, charge, and hydrophobicity.
Modern structural biology and computational approaches allow for the modeling of these interactions. According to the "induced fit" model, the initial binding of the substrate causes a conformational change in the enzyme, optimizing the alignment of catalytic residues and stabilizing the transition state of the reaction. libretexts.org Computational docking simulations can predict the likely binding pose of this compound within the active site of an enzyme like ω-amidase or LDH. These models can highlight key hydrogen bonds or electrostatic interactions between the substrate's carboxyl and amide groups and the enzyme's active site residues, offering hypotheses about the mechanism of catalysis that can be tested experimentally.
Metabolomic Profiling for In Vivo Quantification and Flux Analysis
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. researchgate.net Non-targeted metabolomic profiling, typically using liquid chromatography-mass spectrometry (LC-MS), allows for the simultaneous detection and relative quantification of hundreds to thousands of metabolites, including this compound. frontiersin.org
This methodology has enabled the detection of this compound in various biological contexts, providing a snapshot of its in vivo presence:
In a study of fermented kohlrabi, this compound was identified as part of the alanine (B10760859), aspartate, and glutamate (B1630785) metabolism pathway, where it is formed from L-asparagine and converted to oxaloacetate. frontiersin.org
In cattle inoculated with Mycobacterium avium subspecies paratuberculosis (MAP), metabolomic analysis of serum identified this compound, and its levels were found to have a significant correlation with the percentage of monocytes, a type of immune cell. researchgate.netresearchgate.net
| Study Context | Biological System/Sample | Key Finding Related to this compound | Reference |
|---|---|---|---|
| Food Science / Fermentation | Chinese low-salt kohlrabi | Identified as an intermediate in the metabolic network during fermentation. | frontiersin.org |
| Veterinary Medicine / Immunology | Bovine Serum (Cattle) | Levels showed a significant correlation with monocyte percentage post-MAP inoculation. | researchgate.netresearchgate.net |
| Human Health / Obesity | Human Serum | Listed as a metabolite measured in studies of perimenopause-related obesity. | figshare.com |
Future Research Directions and Open Questions
Elucidating Regulatory Mechanisms of 2-Oxosuccinamate Metabolizing Enzymes
The metabolic flux through the this compound pathway is primarily controlled by the activities of two key enzymes: asparagine aminotransferase (AsnAT) and ω-amidase. While their catalytic functions are established, the intricate mechanisms governing their regulation are not fully understood. Future research should focus on a multi-level investigation of these regulatory processes.
At the transcriptional level, studies in the fungus Neurospora crassa and the green alga Chlamydomonas reinhardtii have shown that the expression of the NIT2 gene, a homolog of ω-amidase, is controlled by nitrogen availability. researchgate.netnih.govnih.gov The NIT2 protein acts as a global positive regulator for genes involved in nitrogen catabolism, and its function is often dependent on the presence of specific inducers like nitrate. researchgate.netnih.govresearchgate.net In the plant Arabidopsis thaliana, a reciprocal regulatory pattern has been observed where treatment with asparagine leads to an increase in the transcript levels of asparagine aminotransferase (AGT1) while decreasing the transcript levels of ω-amidase in the roots. researchgate.netnih.gov This suggests a sophisticated feedback mechanism to prevent the excessive accumulation of this compound. researchgate.netnih.gov Further investigation is needed to identify the specific transcription factors and cis-regulatory elements involved in the expression of both AsnAT and ω-amidase genes across different species, particularly in mammals.
Post-translational modifications and allosteric regulation represent another critical layer of control. While allosteric regulation has been noted for related enzymes like glutaminase (B10826351), specific allosteric effectors for asparagine aminotransferase and ω-amidase remain to be identified. mdpi.com Research has shown that the activity of the human ω-amidase (NIT2) can be inhibited by reversible oxidation of specific cysteine residues, suggesting that the cellular redox state can modulate the pathway's activity. biorxiv.org Identifying other potential post-translational modifications, such as phosphorylation or acetylation, and their impact on enzyme kinetics, stability, and subcellular localization will be crucial for a complete understanding of how the this compound pathway is fine-tuned in response to metabolic cues.
Table 1: Known Regulatory Mechanisms of Enzymes in this compound Metabolism
| Enzyme | Organism/System | Regulatory Mechanism | Effect |
| Asparagine Aminotransferase (AGT1) | Arabidopsis thaliana | Transcriptional regulation by asparagine | Increased transcript levels |
| ω-Amidase (NIT2 homolog) | Neurospora crassa | Transcriptional regulation by NIT2/AreA GATA transcription factors | Positive regulation in the absence of preferred nitrogen sources |
| ω-Amidase (NIT2 homolog) | Chlamydomonas reinhardtii | Transcriptional regulation by NIT2; negative regulation by ammonium (B1175870) | NIT2 is a central positive regulator; expression is repressed by ammonium |
| ω-Amidase | Arabidopsis thaliana | Transcriptional regulation by asparagine | Decreased transcript levels in roots |
| ω-Amidase (NIT2) | Human | Post-translational modification (cysteine oxidation) | Inhibition of catalytic activity |
Comparative Metabolism Across Diverse Biological Systems
The pathway converting asparagine to oxaloacetate via this compound is present in a wide range of organisms, from bacteria to plants and mammals. ontosight.aioup.com However, the physiological importance and regulation of this pathway likely differ significantly across these biological systems, reflecting their distinct metabolic needs and environments.
In plants like Arabidopsis, asparagine is a key molecule for nitrogen transport and storage. ontosight.aioup.comoup.com The this compound pathway is involved in nitrogen recycling and remobilization, and it may also play a role in photorespiration by providing nitrogen. oup.comresearchgate.net The enzymes of this pathway are found in different subcellular compartments, including the cytosol and plastids, suggesting distinct roles in cellular metabolism. oup.com
In bacteria , the components of this pathway are part of the broader network of amino acid metabolism. researchgate.net Cladistic analysis suggests that the metabolism of asparagine, aspartate, glutamate (B1630785), and glutamine are among the most ancient metabolic pathways. nih.gov
Future research should undertake detailed comparative analyses of the this compound pathway. This includes comparing the kinetic properties of the enzymes, their subcellular localization, and their regulatory mechanisms across diverse species. Such studies will illuminate how this pathway has been adapted to meet the specific metabolic demands of different organisms.
Development of Advanced Analytical Techniques for In Vivo Profiling
Accurate measurement of this compound and its related metabolites in living systems is essential for understanding the dynamics of this pathway. Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been successfully used to detect this compound in various biological samples. mdpi.comnih.gov For instance, untargeted metabolomics using UPLC-Q-TOF-MS has identified this compound in studies investigating metabolic changes. medrxiv.org
However, there is a need for the development of more advanced analytical techniques with higher sensitivity and specificity for in vivo profiling. Real-time monitoring of this compound levels within living cells or tissues would provide invaluable insights into the pathway's response to different physiological and pathological conditions. This could involve the development of novel biosensors or advanced imaging techniques. Furthermore, methods that can distinguish between different subcellular pools of this compound are needed to understand its metabolic channeling. A mutant of Arabidopsis with a T-DNA insertion in the ω-amidase gene was found to accumulate this compound and its reduced form, α-hydroxysuccinamate, demonstrating the utility of combining genetic and analytical approaches. researchgate.netnih.gov
Table 2: Current and Future Analytical Approaches for this compound
| Technique | Application | Future Development |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in biological extracts | Improved derivatization methods for enhanced sensitivity |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-throughput screening and quantification | Development of stable isotope dilution assays for absolute quantification |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Analysis of charged metabolites in complex mixtures | Miniaturization for single-cell analysis |
| Genetically Encoded Biosensors | Potential for real-time in vivo imaging | Design and validation of specific this compound biosensors |
| Advanced Mass Spectrometry Imaging | Spatial localization in tissues | Higher spatial resolution to visualize subcellular distribution |
Systems Biology Approaches to Model this compound Flux and its Metabolic Consequences
A systems-level understanding of the this compound pathway requires its integration into genome-scale metabolic models (GSMMs). Flux Balance Analysis (FBA) is a powerful computational method for simulating metabolic fluxes through a network at steady state. nih.govwikipedia.org The inclusion of the this compound pathway in GSMMs would allow for the prediction of its contribution to cellular metabolism under various conditions. biorxiv.org
Future research should focus on developing and validating detailed kinetic models of the this compound pathway. This would involve measuring the kinetic parameters of the enzymes and the in vivo concentrations of the relevant metabolites. Such models could then be integrated into larger network models to simulate the flux of this compound and predict the metabolic consequences of its perturbation. For example, modeling the asparagine synthetase reaction has provided insights into how the enzyme continues to hydrolyze glutamine even when asparagine synthesis is limited by the availability of aspartate. frontiersin.org Applying similar approaches to the entire this compound pathway could reveal how its flux is coordinated with other central metabolic pathways, such as the TCA cycle and gluconeogenesis. reactome.org These models would be invaluable for understanding the role of this pathway in diseases like cancer, where metabolic reprogramming is a key feature. caymanchem.com
Evolutionary Aspects of this compound Pathways and Enzyme Promiscuity
The evolution of metabolic pathways is a complex process often driven by gene duplication and the recruitment of enzymes with promiscuous activities. pnas.org Aminotransferases, in particular, are known for their broad substrate specificity, which is thought to have facilitated the evolution of diverse amino acid metabolic pathways. pnas.orgresearchgate.net
The enzyme responsible for the first step in the this compound pathway, asparagine aminotransferase, is a prime example of enzyme promiscuity. In Arabidopsis, the enzyme serine:glyoxylate (B1226380) aminotransferase (SGAT) also functions as an asparagine aminotransferase. oup.com This promiscuity allows for the integration of asparagine metabolism with photorespiration. oup.com Future research should explore the evolutionary history of this promiscuity and how it is managed to prevent unwanted side reactions. Ancestral sequence reconstruction has been used to generate highly promiscuous ancestral transaminases, providing a powerful tool to study the evolutionary trajectories of these enzymes. rsc.org
The evolutionary origins of ω-amidase are also of great interest. Homologs of this enzyme are found across all domains of life. Phylogenetic analysis can help to trace the evolutionary history of ω-amidase and determine whether it arose before or after the divergence of the major kingdoms of life. Understanding the evolutionary pressures that have shaped the this compound pathway will provide fundamental insights into the principles of metabolic network evolution. It has been hypothesized that primordial enzymes were highly promiscuous, and specialization occurred over time through gene duplication. pnas.org Investigating the substrate specificity of ω-amidase from diverse organisms could reveal ancestral promiscuous activities and shed light on its evolutionary diversification.
Q & A
Basic Research Questions
Q. How can researchers accurately identify and characterize 2-Oxosuccinamate in biological samples?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with negative ionization mode for sensitive detection, as demonstrated in metabolomic studies of MAP-challenged cattle . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy and comparison with synthetic reference standards. For purity assessment, employ high-resolution mass spectrometry (HRMS) and elemental analysis .
Q. What experimental models are suitable for studying this compound's metabolic pathways?
- Methodology :
- In vitro assays : Use purified omega-amidase NIT2 to study its catalytic conversion of this compound to oxaloacetate under controlled pH and substrate concentrations .
- Animal models : Longitudinal metabolomic studies in MAP-challenged cattle provide insights into temporal changes in this compound levels during infection .
- Cell cultures : Investigate substrate utilization in cultured hepatocytes or bacterial systems (e.g., Mycobacterium avium) to map enzymatic pathways .
Q. What are the best practices for documenting the synthesis and characterization of this compound in experimental protocols?
- Methodology : Follow IUPAC naming conventions (e.g., "4-amino-2,4-dioxobutanoate") and report detailed synthesis steps, including reagents, catalysts, and purification methods. Provide NMR/HRMS data in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) . For novel derivatives, include X-ray crystallography or computational docking results to confirm structural stability .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound levels across different experimental conditions?
- Methodology :
- Statistical validation : Apply receiver operating characteristic (ROC) curves (AUC > 0.75) to assess biomarker reliability, as done in discriminating MAP-infected cattle .
- Longitudinal sampling : Track metabolite fluctuations over time to distinguish transient vs. sustained changes .
- Cross-model validation : Compare results from animal models, cell cultures, and enzymatic assays to identify context-dependent metabolic roles .
Q. What computational approaches are effective for modeling this compound's interactions with enzymes like omega-amidase NIT2?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities between this compound and NIT2’s active site .
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction mechanisms (e.g., hydrolysis to oxaloacetate) to identify rate-limiting steps .
- Machine learning : Train models on kinetic data to predict substrate specificity across homologs of NIT2 .
Q. How can researchers design assays to study this compound’s role in transaminase reactions (e.g., EC 2.6.1.14)?
- Methodology :
- Enzyme kinetics : Measure initial reaction rates using spectrophotometry to monitor NADH oxidation or coupled assays with auxiliary enzymes .
- Isotopic labeling : Track carbon flux using -labeled this compound in NMR-based metabolic tracing .
- Substrate competition : Test specificity by introducing structural analogs (e.g., 2-oxoglutaramate) to evaluate enzymatic preference .
Q. What interdisciplinary strategies integrate metabolomics and enzymology to elucidate this compound’s pathophysiological roles?
- Methodology :
- Multi-omics integration : Correlate this compound levels with transcriptomic data (e.g., NIT2 expression) in disease models .
- Knockout models : Use CRISPR-Cas9 to disrupt NIT2 in cell lines and assess metabolic perturbations via untargeted metabolomics .
- Clinical cohorts : Validate findings in human biospecimens (e.g., plasma, urine) using standardized LC-MS protocols .
Methodological Standards
- Data reporting : Adhere to the Standards for Reporting Qualitative Research (SRQR) for transparency in experimental design, sample selection, and statistical thresholds .
- Conflict resolution : Address contradictory data by re-evaluating analytical parameters (e.g., ionization mode in LC-MS) and replicating experiments across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
